6‑Carboxamide vs. 2‑Carboxamide Regioisomer: Target‑Class Annotations Indicate Divergent Patent‑Protected Indications
The target compound is a benzothiazole‑6‑carboxamide, whereas the closest enumerated analogue, N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole‑2‑carboxamide (CAS 2034482-76-1) , places the carboxamide at the 2‑position. The 6‑carboxamide isomer is explicitly annotated in the DrugMap and TTD databases as a PDHK1 inhibitor patented for metastatic and solid cancers [1][2]; the 2‑carboxamide regioisomer lacks any equivalent target‑class annotation in those databases and falls within a different patent space (US6727247, adenosine A2 receptor modulation) [3].
| Evidence Dimension | Target‑class annotation and patent indication |
|---|---|
| Target Compound Data | PDHK1 inhibitor; patented for metastatic cancer and solid tumours [1][2] |
| Comparator Or Baseline | N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole‑2‑carboxamide (CAS 2034482-76-1); no PDHK1 annotation; patented for adenosine A2 receptor modulation [3] |
| Quantified Difference | Qualitative divergence in annotated molecular target and therapeutic indication |
| Conditions | DrugMap and TTD database cross‑referencing; patent family analysis (US20130165450 vs. US6727247) |
Why This Matters
For procurement decisions in oncology‑focused PDHK1 inhibitor programs, the 6‑carboxamide regioisomer is the only isomer with documented PDHK1‑pathway patent protection, reducing IP risk and target‑class uncertainty.
- [1] DrugMap. Thiazole carboxamide derivative 6 (ID: DMWHCOE). http://drugmap.idrblab.net/data/drug/details/DMWHCOE View Source
- [2] TTD. Thiazole carboxamide derivative 6 (ID: D0Z5HL). https://ttd.idrblab.cn/data/drug/details/d0z5hl View Source
- [3] US Patent US6727247. Substituted benzothiazole amide derivatives (adenosine A2 receptor). https://patents.google.com/patent/US6727247B2 View Source
